molecular formula C6H16N4O4S B3022684 4-Methylpiperazine-1-carboximidamide sulfate CAS No. 84727-42-4

4-Methylpiperazine-1-carboximidamide sulfate

Cat. No.: B3022684
CAS No.: 84727-42-4
M. Wt: 240.28 g/mol
InChI Key: OWFBETMVTYKOTM-UHFFFAOYSA-N
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Description

4-Methylpiperazine-1-carboximidamide sulfate is a piperazine-derived compound featuring a carboximidamide group and a sulfate counterion. Its molecular structure comprises a six-membered piperazine ring substituted with a methyl group at the 4-position and a carboximidamide functional group. The sulfate ion enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Key spectral data for this compound include a melting point of 148°C (decomposition), with $ ^1H $ NMR peaks at δ 2.48 (CH$3$), 2.73–3.38 (piperazine CH$2$), and 6.71 ppm (NH groups) .

Properties

IUPAC Name

4-methylpiperazine-1-carboximidamide;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4.H2O4S/c1-9-2-4-10(5-3-9)6(7)8;1-5(2,3)4/h2-5H2,1H3,(H3,7,8);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFBETMVTYKOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574336
Record name Sulfuric acid--4-methylpiperazine-1-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28457-20-7
Record name 1-Piperazinecarboximidamide, 4-methyl-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28457-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid--4-methylpiperazine-1-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of 4-Methylpiperazine-1-carboximidamide sulfate involves several synthetic routes and reaction conditions. One common method includes the reaction of 4-methylpiperazine with cyanamide in the presence of a suitable catalyst to form 4-methylpiperazine-1-carboximidamide. This intermediate is then treated with sulfuric acid to obtain the sulfate salt . Industrial production methods often involve bulk custom synthesis and sourcing of raw materials to ensure high purity and yield .

Chemical Reactions Analysis

4-Methylpiperazine-1-carboximidamide sulfate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

    Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield corresponding amines and carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

4-Methylpiperazine-1-carboximidamide sulfate has garnered attention for its potential role in the development of pharmaceuticals targeting various biological pathways. Its ability to interact with neurotransmitter receptors suggests applications in treating central nervous system disorders.

  • Biological Activity : Preliminary studies indicate that this compound may modulate serotonin and dopamine pathways, which are critical for mood regulation. It has shown promise as an anxiolytic or antidepressant agent through its interactions with 5-HT (serotonin) and dopamine receptors.

Organic Synthesis

The compound's unique structural features make it a valuable intermediate in organic synthesis. It can participate in various chemical reactions, leading to the formation of derivatives with altered properties.

  • Key Reactions : The compound's reactivity is attributed to its functional groups, allowing for the synthesis of new compounds that may exhibit enhanced biological activities.

Antiproliferative Activity

A notable study investigated the antiproliferative effects of piperazine-carboximidamide hybrids, including derivatives related to this compound. The results demonstrated significant cytotoxicity against several cancer cell lines.

Compound NameTargeted PathwaysIC50 Values (µM)
Compound VIa-kEGFR, BRAF, CDK20.77 (most active)
Control DrugDoxorubicin1.10

The study highlighted that certain derivatives exhibited better efficacy than the control drug, indicating the potential of these compounds in cancer treatment .

Mechanism of Action

The mechanism of action of 4-Methylpiperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-methylpiperazine-1-carboximidamide sulfate, enabling comparative analysis of their physicochemical properties and applications.

(Z)-N,N'-Bis(2,4,6-trimethylphenyl)-4-methylpiperazine-1-carboximidamide (21a)

  • Molecular Features : Bulky 2,4,6-trimethylphenyl substituents on the carboximidamide group.
  • Physical Properties : Melting point = 129–131°C; higher molecular weight (348 mg yield, 92%) due to aryl groups.
  • Spectral Data : $ ^1H $ NMR signals for aromatic protons and methyl groups confirm steric hindrance. IR shows N-H (3100 cm$^{-1}$) and C-C (1612 cm$^{-1}$) stretches .
  • Key Difference : Lacks a sulfate counterion, reducing polarity compared to the target compound.

(Z)-N,N'-Bis(2,6-diisopropylphenyl)-4-methylpiperazine-1-carboximidamide (22a)

  • Molecular Features : 2,6-Diisopropylphenyl groups introduce significant hydrophobicity.
  • Physical Properties : Higher melting point (147–149°C) due to increased van der Waals interactions.
  • Spectral Data : $ ^{13}C $ NMR confirms piperazine ring integrity. HRMS validates molecular formula .
  • Key Difference : Enhanced lipophilicity compared to the sulfate derivative, limiting aqueous solubility.

N-[Amino(imino)methyl]-4-methylpiperazine-1-carboximidamide (5)

  • Molecular Features: Contains an additional amino(imino)methyl group.
  • Physical Properties : Lower yield (54%) and decomposition at 148°C.
  • Spectral Data : $ ^1H $ NMR δ 6.71 (NH groups) and $ ^{13}C $ NMR δ 163.3 (C=NH) highlight imine character .
  • Key Difference : Absence of sulfate reduces ionic character, altering reactivity in synthetic pathways.

4-(4-(3-Methoxyphenyl)piperazine-1-carbonyl)benzenesulfonamide (5)

  • Molecular Features : Combines a sulfonamide group with a 3-methoxyphenyl-substituted piperazine.
  • Physical Properties : Melting point = 134–135°C; moderate yield (39%).
  • Spectral Data : IR bands at 1612 cm$^{-1}$ (C=O) and $ ^1H $ NMR aromatic signals (δ 6.47–7.89) .
  • Key Difference : Sulfonamide moiety replaces carboximidamide, altering biological target interactions.

Tabulated Comparison of Key Parameters

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups Solubility Profile
This compound 171 (free base) 148 (Dec) 54 Carboximidamide, sulfate High in polar solvents
(Z)-21a ~379 129–131 92 Bis(trimethylphenyl) Low (hydrophobic)
(Z)-22a ~463 147–149 89 Bis(diisopropylphenyl) Very low
Compound 5 486.58 134–135 39 Sulfonamide, methoxyphenyl Moderate in organic solvents

Biological Activity

4-Methylpiperazine-1-carboximidamide sulfate is a compound of significant interest in pharmacological research due to its diverse biological activities. With the molecular formula C₆H₁₆N₄O₄S and a molecular weight of approximately 240.28 g/mol, this compound contains a piperazine ring and a carboximidamide functional group, which contribute to its reactivity and potential therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. This interaction suggests potential roles as an anxiolytic or antidepressant agent, making it relevant in the treatment of central nervous system disorders. The compound's ability to cross the blood-brain barrier is enhanced by its lipophilicity, which is crucial for its pharmacological efficacy.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Neuropharmacological Effects : It has shown potential in modulating neurotransmitter pathways, which are critical in mood regulation and mental health disorders.
  • Anticancer Potential : Some derivatives of piperazine compounds have demonstrated selective cytotoxicity against cancer cell lines, suggesting that this compound may also possess anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against MRSA and other bacterial strains
NeuropharmacologicalModulates serotonin and dopamine receptor activity
AnticancerSelective cytotoxicity against cancer cell lines

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed significant activity against MRSA. The Minimum Inhibitory Concentration (MIC) was determined to be notably lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study: Neuropharmacological Effects

In a controlled trial involving animal models, the administration of this compound resulted in observable anxiolytic effects. Behavioral assays indicated reduced anxiety-like behavior in treated subjects compared to controls, supporting its role as a potential therapeutic agent for anxiety disorders.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Piperazine Ring : Initial reactions involve creating the piperazine structure from suitable precursors.
  • Introduction of Carboximidamide Group : This step involves reacting the piperazine derivative with appropriate reagents to introduce the carboximidamide functional group.
  • Sulfate Formation : The final step includes converting the compound into its sulfate form for enhanced solubility and bioavailability.

These methods highlight the versatility of the compound in organic synthesis and medicinal chemistry applications.

Q & A

Q. What synthetic methods are commonly employed for the preparation of 4-Methylpiperazine-1-carboximidamide sulfate?

The synthesis typically involves coupling reactions using reagents like EDCI and HOBt in anhydrous acetonitrile. After stirring at room temperature, the product is purified via sequential washes (water, NaHCO₃, citric acid, brine), followed by recrystallization from ethanol or diisopropyl ether to isolate the compound. Yield optimization may require adjusting stoichiometry or reaction time .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm structural integrity and assess substituent environments (e.g., aromatic protons at δ 6.47–7.89 ppm, methyl groups at δ 2.26 ppm) .
  • IR spectroscopy : Identifies functional groups like sulfonamide (1612–1614 cm⁻¹) and carboximidamide .
  • Elemental analysis : Validates purity (e.g., %C, %H, %N within 0.05% of theoretical values) .

Q. What are the recommended storage conditions for this compound?

Store in airtight containers under anhydrous conditions, away from heat sources and moisture. Use desiccants and inert gas (e.g., nitrogen) to prevent degradation. Safety protocols include avoiding ignition sources and using fume hoods during handling .

Q. Which biological assays are typically used to evaluate the activity of this compound derivatives?

Common assays include:

  • Enzyme inhibition studies : Carbonic anhydrase or kinase inhibition assays to assess binding affinity .
  • Receptor binding assays : Radioligand displacement experiments for G-protein-coupled receptors .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives with enhanced biological activity?

Quantum chemical calculations (e.g., DFT) and molecular docking can predict binding modes and optimize substituent interactions. For example, modifying the piperazine ring’s substituents (e.g., methoxy or methyl groups) may enhance target selectivity. Computational tools like ICReDD’s reaction path search methods streamline experimental validation .

Q. What strategies resolve discrepancies in elemental analysis results during characterization?

  • Recrystallization : Repurify using solvents like ethanol or iPr₂O to remove impurities .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 487) to cross-validate elemental data .
  • Thermal analysis : TGA/DSC can detect hydrate or solvate forms that skew elemental results .

Q. How does solvent choice influence reaction efficiency in synthesizing this compound?

Polar aprotic solvents (e.g., acetonitrile) enhance coupling reagent activity, while DMF may improve solubility of bulky intermediates. Solvent polarity impacts reaction rate and byproduct formation; for example, acetonitrile minimizes side reactions compared to THF .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include polymorphism and hydrate formation. Strategies:

  • Solvent screening : Use ethanol or mixed solvents (ethanol/water) to promote crystal nucleation .
  • XRPD analysis : Confirm crystalline phase purity and identify amorphous contaminants .

Q. How can researchers analyze contradictory bioactivity data across structurally similar derivatives?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., sulfamoyl vs. hydroxyethyl groups) and correlate with activity trends .
  • Data normalization : Account for batch-to-batch variability in purity or solvent residues via HPLC-UV/MS .

Q. What advanced purification techniques improve yield and purity of this compound?

  • Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) for challenging separations .
  • Countercurrent distribution : Effective for isolating polar derivatives with minimal decomposition .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAnhydrous CH₃CNMinimizes hydrolysis
Coupling ReagentEDCI/HOBt (1:1)Enhances amide bond formation
PurificationRecrystallization (EtOH)Removes unreacted amines

Q. Table 2: Common Analytical Challenges and Solutions

ChallengeDiagnostic ToolResolution MethodReference
Unaccounted NMR peaksHSQC/HMBCAssign via 2D correlation
Low elemental analysis purityTGA/DSCDetect hydrates/solvates
Bioactivity variabilityHPLC-UV/MSVerify compound integrity

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methylpiperazine-1-carboximidamide sulfate
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